N-甲基奥美拉唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

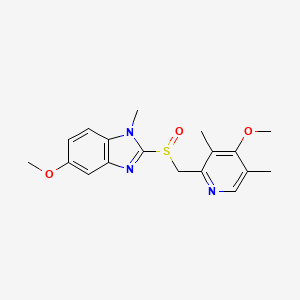

N-Methyl omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and peptic ulcers. N-Methyl omeprazole retains the core structure of omeprazole but includes a methyl group, which can influence its pharmacological properties and stability.

科学研究应用

N-Methyl omeprazole has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studies on its interaction with biological macromolecules help understand its pharmacokinetics and pharmacodynamics.

Medicine: Research on its efficacy and safety profile in comparison to other proton pump inhibitors.

Industry: Used in the quality control of pharmaceutical formulations containing omeprazole derivatives.

作用机制

Target of Action

N-Methyl omeprazole, like its parent compound omeprazole, primarily targets the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump . This enzyme is located in the gastric parietal cells and is responsible for the final step in gastric acid secretion .

Mode of Action

N-Methyl omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants . The inhibition of this enzyme effectively reduces the production of gastric acid, leading to a decrease in gastric acidity .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl omeprazole is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, N-Methyl omeprazole disrupts this pathway, reducing the secretion of gastric acid . This can lead to downstream effects such as the alleviation of symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetics of N-Methyl omeprazole would be expected to be similar to that of omeprazole. Omeprazole is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 hours . It has a volume of distribution of 0.3 litres/kg, corresponding to the volume of extracellular water . Despite its long duration of antisecretory action, omeprazole is rapidly eliminated from plasma . The pharmacokinetics of omeprazole can significantly depend on the CYP2C19 genotype .

Result of Action

The primary result of N-Methyl omeprazole’s action is a reduction in gastric acid secretion . This can lead to the alleviation of symptoms associated with conditions like GERD and peptic ulcers . Additionally, by reducing gastric acidity, N-Methyl omeprazole can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of N-Methyl omeprazole can be influenced by the pH of the environment . For instance, local anesthetics, which are protonated in an acidic environment, are inactive . Therefore, the effectiveness of N-Methyl omeprazole may be influenced by the pH of the stomach. Additionally, the compound’s action, efficacy, and stability could potentially be influenced by other environmental factors, although specific studies on N-Methyl omeprazole are needed to confirm this.

生化分析

Biochemical Properties

N-Methyl omeprazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the proton pump in gastric parietal cells . The nature of these interactions is primarily inhibitory, leading to a decrease in gastric acid secretion .

Cellular Effects

N-Methyl omeprazole has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cell, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of N-Methyl omeprazole is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is activated in the acidic environment of the parietal cell canaliculus, where it inhibits the H+/K+ ATPase enzyme system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl omeprazole change over time. It has been observed to have a high degree of stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of gastric acid secretion .

Dosage Effects in Animal Models

The effects of N-Methyl omeprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion, while at high doses, it may cause adverse effects such as hypergastrinemia .

Metabolic Pathways

N-Methyl omeprazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a role in its metabolic activation

Transport and Distribution

N-Methyl omeprazole is transported and distributed within cells and tissuesIts accumulation in the acidic environment of the gastric parietal cell canaliculus is a key factor in its mechanism of action .

Subcellular Localization

The subcellular localization of N-Methyl omeprazole is primarily in the gastric parietal cell canaliculus, where it exerts its inhibitory effect on the proton pump

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl omeprazole typically involves the methylation of omeprazole. One common method is the reaction of omeprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of N-Methyl omeprazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions: N-Methyl omeprazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding sulfide.

Substitution: N-Methyl omeprazole can participate in nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Rabeprazole: Has a faster onset of action compared to other proton pump inhibitors.

Uniqueness: N-Methyl omeprazole’s uniqueness lies in its modified structure, which can influence its pharmacokinetic and pharmacodynamic properties. The addition of the methyl group may enhance its stability and alter its interaction with the target enzyme, potentially offering advantages in specific clinical scenarios.

生物活性

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Understanding the biological activity of N-Methyl omeprazole is crucial for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

N-Methyl omeprazole acts by inhibiting the H+/K+ ATPase enzyme system located in the parietal cells of the stomach. This inhibition leads to a significant reduction in gastric acid secretion, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The compound is activated in the acidic environment of the canaliculus within these cells, where it binds covalently to the enzyme, leading to prolonged suppression of acid production.

Biological Activities

- Acid Secretion Inhibition : Like its parent compound, N-Methyl omeprazole effectively decreases gastric acid secretion. This effect has been observed in various animal models, where it demonstrated a dose-dependent response.

- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory effects of omeprazole and its derivatives. N-Methyl omeprazole has shown potential in reducing inflammatory cytokine levels in vitro, suggesting a broader therapeutic application beyond acid suppression .

- Antioxidant Activity : Preliminary research indicates that N-Methyl omeprazole may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in gastric tissues .

Case Study 1: In Vivo Effects on Gastric Tissue

A study investigated the effects of N-Methyl omeprazole on gastric tissue integrity and inflammation in mice. The results indicated that treatment with N-Methyl omeprazole significantly reduced markers of inflammation and oxidative stress compared to control groups. The study also noted a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with N-Methyl omeprazole .

Case Study 2: Carcinogenic Potential

Another critical area of research involves the long-term effects of omeprazole derivatives on carcinogenesis. A study found that while high doses of omeprazole increased tumor incidence in the fore-stomach of mice, N-Methyl omeprazole did not exhibit similar carcinogenic properties when administered at therapeutic doses over an extended period . This finding is significant for assessing the safety profile of N-Methyl omeprazole.

Pharmacokinetics and Metabolite Analysis

Recent pharmacokinetic studies have focused on identifying metabolites of N-Methyl omeprazole in biological systems. Using advanced mass spectrometry techniques, researchers have characterized several metabolites that may contribute to its biological activity and therapeutic effects. Notably, differences were observed in metabolite profiles based on administration routes (oral vs. intravenous), which could influence efficacy and safety outcomes .

| Administration Route | Metabolite Identified | Concentration (ng/mL) |

|---|---|---|

| Oral | M1 | 150 |

| Intravenous | M2 | 200 |

| Intraperitoneal | M3 | 180 |

属性

CAS 编号 |

89352-76-1 |

|---|---|

分子式 |

C36H42N6O6S2 |

分子量 |

718.9 g/mol |

IUPAC 名称 |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

InChI 键 |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

规范 SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

同义词 |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。